molecular formula C8H8ClN3O B2627827 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride CAS No. 2193065-93-7

1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride

Cat. No.: B2627827
CAS No.: 2193065-93-7
M. Wt: 197.62
InChI Key: YHSVXPIKAFQIIP-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride typically involves the reaction of 4-bromopyridine with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Synthetic Route:

    Starting Materials: 4-bromopyridine, hydrazine hydrate.

    Reaction Conditions: Cyclization under acidic conditions.

    Industrial Production: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Corresponding reduced derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

1-(Pyridin-4-yl)-2,3-dihydro-1H-pyrazol-3-one hydrochloride can be compared with other similar compounds such as:

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole-pyridine structure and exhibit comparable biological activities.

    Imidazo[1,2-a]pyridines: These compounds also feature a fused heterocyclic ring system and are known for their medicinal properties.

Uniqueness:

  • The presence of both pyridine and pyrazole rings in this compound provides a unique scaffold that can interact with multiple biological targets, making it a versatile compound in medicinal chemistry.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridines
  • Imidazo[1,2-a]pyridines

Properties

IUPAC Name

2-pyridin-4-yl-1H-pyrazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.ClH/c12-8-3-6-11(10-8)7-1-4-9-5-2-7;/h1-6H,(H,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSVXPIKAFQIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1N2C=CC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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